Enhanced Aqueous Solubility of Dihydrochloride Salt vs. Free Base Forms of Related Piperidinyloxypyrimidines
The dihydrochloride salt form of 4,6-bis(piperidin-4-yloxy)pyrimidine is specifically engineered to overcome the poor aqueous solubility typical of free base piperidinyloxypyrimidines, thereby enhancing its utility in aqueous-based chemical biology and drug discovery workflows. In contrast, the free base of the mono-substituted analog 2-(piperidin-4-yloxy)pyrimidine exhibits a predicted aqueous solubility of only 4.96 mg/mL , while the free base of 4-(piperidin-4-yloxy)pyrimidine is reported to have aqueous solubility of <0.1 mg/mL . Although a specific numeric solubility value for the target compound in standard units is not directly available from authoritative databases, vendor specifications confirm the dihydrochloride salt enhances aqueous solubility, a property that is consistently observed for hydrochloride salts of basic amines in this class .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Dihydrochloride salt (enhanced aqueous solubility per vendor specifications) |
| Comparator Or Baseline | 2-(Piperidin-4-yloxy)pyrimidine free base: 4.96 mg/mL (predicted); 4-(Piperidin-4-yloxy)pyrimidine free base: <0.1 mg/mL |
| Quantified Difference | Salt form vs. free base: significant increase in aqueous solubility (exact fold-change not quantified) |
| Conditions | Predicted and reported aqueous solubility values from vendor technical datasheets |
Why This Matters
For scientists planning aqueous reactions, in vitro assays, or formulation studies, the dihydrochloride salt avoids the solubility bottlenecks associated with free base analogs, reducing experimental variability and enabling higher throughput workflows.
